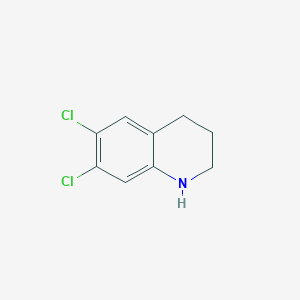

6,7-Dichloro-1,2,3,4-tetrahydroquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

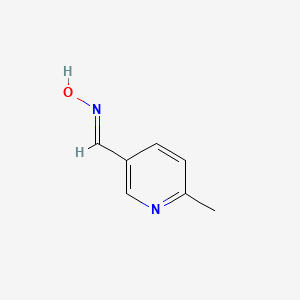

6,7-Dichloro-1,2,3,4-tetrahydroquinoline is a chemical compound used extensively in scientific research. It has a molecular formula of C9H9Cl2N and an average mass of 202.081 Da .

Physical And Chemical Properties Analysis

This compound has a number of physicochemical properties. It has a high GI absorption and is BBB permeant. It is an inhibitor of CYP1A2 and CYP2D6. Its Log Po/w (iLOGP) is 2.29, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen

1. Inhibition of Phenylethanolamine N-methyltransferase

A study by Demarinis et al. (1981) found that 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline and its analogs are potent inhibitors of phenylethanolamine N-methyltransferase, which may have therapeutic utility. This compound is structurally similar to 6,7-Dichloro-1,2,3,4-tetrahydroquinoline and suggests potential applications in manipulating epinephrine biosynthesis (Demarinis et al., 1981).

2. NF-κB Inhibition and Cytotoxicity Against Cancer Cell Lines

Jo et al. (2016) reported that 1,2,3,4-Tetrahydroquinolines, including derivatives similar to this compound, are potent inhibitors of NF-κB transcriptional activity. They exhibit significant cytotoxicity against various human cancer cell lines, suggesting their utility in cancer research and potential therapeutic applications (Jo et al., 2016).

3. Antiglioma Activity

Mohler et al. (2006) discovered that certain 1,2,3,4-tetrahydroisoquinoline derivatives have significant antiglioma activity. These compounds selectively inhibited the growth of glioma cells while sparing normal astrocytes, indicating their potential in treating glioma (Mohler et al., 2006).

4. pH-Regulated Asymmetric Transfer Hydrogenation

Wang et al. (2009) explored the role of tetrahydroquinolines, including derivatives of this compound, in asymmetric transfer hydrogenation processes in water. This has implications in synthetic chemistry, particularly in the synthesis of optically pure compounds used in pharmaceuticals and agrochemicals (Wang et al., 2009).

5. Anti-Tubercular Activity of Zinc Complexes

Mandewale et al. (2016) synthesized hydrazone derivatives bearing a 3,4-dihydroquinolin-2(1H)-one nucleus, structurally related to this compound. These compounds, particularly when complexed with zinc, showed significant anti-tubercular activity, suggesting potential applications in the treatment of tuberculosis (Mandewale et al., 2016).

Wirkmechanismus

Target of Action

The primary target of 6,7-Dichloro-1,2,3,4-tetrahydroquinoline is phenylethanolamine N-methyltransferase . This enzyme plays a crucial role in the biosynthesis of neurotransmitters and neuromodulators, specifically norepinephrine and epinephrine.

Mode of Action

This compound acts as a potent reversible inhibitor of phenylethanolamine N-methyltransferase . By inhibiting this enzyme, it can potentially modulate the levels of norepinephrine and epinephrine in the body, thereby affecting various physiological processes.

Pharmacokinetics

The ADME properties of this compound are as follows :

Its lipophilicity (Log Po/w) is reported to be around 3.1, indicating a good balance between hydrophilic and lipophilic properties, which can influence its bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be kept away from open flames, hot surfaces, and sources of ignition due to its combustible nature . Additionally, precautionary measures against static discharge should be taken .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 6,7-Dichloro-1,2,3,4-tetrahydroquinoline are not fully understood yet. It is known that this compound has a water solubility Log S (ESOL) of -3.7 . This suggests that it may interact with various enzymes, proteins, and other biomolecules in a specific manner.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well documented. It is known that this compound has a number of heavy atoms, which may influence its stability and degradation over time .

Eigenschaften

IUPAC Name |

6,7-dichloro-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h4-5,12H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVVXQGVCSDDOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2NC1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2802099.png)

![N-(2-Methoxy-4-methylsulfanylbutyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide](/img/structure/B2802102.png)

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2802107.png)

![1-[(2,5-Difluorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2802108.png)

![Methyl 2-[(4,6-difluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2802111.png)

![[2-Bromo-5-(difluoromethoxy)phenyl]methanol](/img/structure/B2802112.png)

![1-(3-Fluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2802118.png)

![1-[2-(Methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2802120.png)